Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate
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Overview
Description
Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropylamino group, and a carbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with isopropylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as its role in cardiovascular health and as a beta-blocker.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a beta-adrenergic receptor blocker, leading to decreased heart rate and blood pressure. The compound’s effects are mediated through the inhibition of adrenergic signaling pathways, which play a crucial role in cardiovascular function.
Comparison with Similar Compounds
Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate can be compared with other similar compounds, such as:
Metoprolol: A beta-blocker with a similar structure but different pharmacokinetic properties.
Atenolol: Another beta-blocker with distinct therapeutic applications.
Esmolol: Known for its rapid onset and short duration of action, used in acute settings.
These compounds share structural similarities but differ in their specific applications, pharmacokinetics, and therapeutic effects.
Properties
CAS No. |
6673-33-2 |
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Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
ethyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-4-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19) |
InChI Key |
AXIFAUVPXCABHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
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